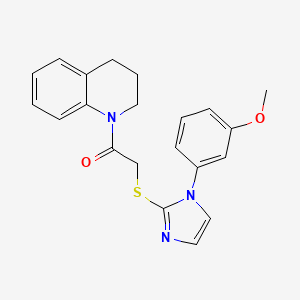

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-26-18-9-4-8-17(14-18)23-13-11-22-21(23)27-15-20(25)24-12-5-7-16-6-2-3-10-19(16)24/h2-4,6,8-11,13-14H,5,7,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPXZQCXOLPDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step procedures.

Starting Materials: : The synthesis starts with commercially available or easily synthesized precursors such as 3,4-dihydroquinoline, 3-methoxyphenylimidazole, and appropriate thioesters.

Reaction Conditions: : The initial step often involves the formation of an imidazolylthioester intermediate under reflux conditions in an anhydrous solvent like dichloromethane, catalyzed by a strong acid such as sulfuric acid or a base such as potassium carbonate.

Coupling: : The intermediate is then coupled with 3,4-dihydroquinoline under similar conditions with added catalytic agents, often palladium or nickel complexes, to facilitate the coupling reaction.

Industrial Production Methods

For large-scale production, methods may be optimized to improve yield and reduce costs:

Catalyst Recycling: : Efficient recycling of palladium or nickel catalysts can be implemented.

Continuous Flow Reactors: : These reactors allow for the continuous addition of reactants and withdrawal of products, increasing the throughput and consistency of product quality.

Chemical Reactions Analysis

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone undergoes several types of chemical reactions:

Oxidation

Conditions: : Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products: : Oxidized forms of quinoline and imidazole rings.

Reduction

Conditions: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: : Reduced forms with saturated rings or removal of the thio group.

Substitution

Conditions: : Takes place in the presence of nucleophiles or electrophiles under mild to moderate conditions.

Major Products: : Substituted products where either the methoxy group or the thioether linkage is replaced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing quinoline and imidazole rings have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. A study showed that derivatives of 3,4-dihydroquinolinones exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), thereby enhancing cholinergic signaling and reducing oxidative stress.

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI reported that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone exhibited significant antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Neuroprotective Studies : Research indicated that derivatives showed dual inhibitory activity against AChE and MAOs, with IC50 values ranging from 0.28 µM to 0.91 µM for AChE inhibition .

Material Science Applications

The compound is also being explored for its potential use in organic electronics due to its unique electronic properties derived from its heterocyclic structure. It can serve as a building block for advanced materials used in electronic devices.

Mechanism of Action

The precise mechanism of action for this compound varies depending on its application. common mechanisms include:

Molecular Targets: : Interaction with specific proteins or receptors such as enzyme active sites or cellular receptors.

Pathways Involved: : Modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Sertaconazole (CAS 99592-32-2) : A dichlorophenyl-imidazole antifungal agent with an ethoxymethyl linker .

6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one: A dihydroquinoline derivative with an aminoethyl side chain .

Imidazole-triazole hybrids (e.g., C1 in ) : Triazole-linked imidazole compounds synthesized via CAN-catalyzed cyclization .

Pharmacological and Physicochemical Differences

- Thioether vs. Ether Linkers : The thioether in the target compound may improve metabolic stability compared to Sertaconazole’s ether linker, which is prone to oxidative cleavage .

- 3-Methoxyphenyl vs.

- Dihydroquinoline vs. Aminoethyl Side Chains: The dihydroquinoline core may confer better blood-brain barrier penetration than the polar aminoethyl group in ’s derivatives .

Research Findings and Implications

- Synthetic Feasibility : The compound’s synthesis likely parallels methods in , where imidazole-thioether linkages are formed via nucleophilic substitution. Challenges include regioselective coupling of the 3-methoxyphenyl group .

- Biological Potential: Similar imidazole-thioether compounds (e.g., benzothienyl derivatives in ) show antifungal activity, suggesting the target compound could be optimized for broader-spectrum efficacy .

- Structure-Activity Relationships (SAR): The 3-methoxyphenyl group may increase solubility compared to dichlorophenyl analogs while maintaining target affinity. The dihydroquinoline scaffold could modulate pharmacokinetics, as seen in ’s CNS-active derivatives .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds containing dihydroquinoline and imidazole frameworks often exhibit multiple biological activities through various mechanisms:

- Antioxidant Activity : The presence of electron-donating groups in the structure enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Effects : The compound may inhibit tumor cell proliferation by inducing apoptosis or interfering with signaling pathways associated with cell growth and survival.

Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar compounds in various cancer cell lines. The results indicated that derivatives with a dihydroquinoline structure exhibited significant cytotoxicity, leading to apoptosis through the activation of caspase pathways. The compound showed comparable effects, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with protein synthesis.

Case Study 3: Anti-inflammatory Effects

In vitro studies highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases. The anti-inflammatory action was linked to the modulation of NF-kB signaling pathways.

Q & A

Q. What are the established synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of structurally related imidazole-containing compounds typically involves refluxing precursors in acetic acid or pyridine with catalysts like hydrazine hydrate or acetic anhydride. For example, α,β-unsaturated ketones reacted with hydrazine hydrate under reflux for 4 hours yielded pyrazol derivatives in 76–93% yields after recrystallization . Optimization may include varying solvent systems (e.g., glacial acetic acid), temperature, and stoichiometric ratios of reagents. Purification via silica gel chromatography (e.g., MeOH:CH₂Cl₂ mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are effective for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone was analyzed using a Stoe IPDS II diffractometer at 173 K, yielding a mean C–C bond length of 0.003 Å and an R factor of 0.041 . Complementary techniques include NMR (¹H/¹³C) for verifying proton environments and IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How do physicochemical parameters influence solubility and bioavailability?

Key parameters include:

- logP (1.8) : Predicts lipid solubility and membrane permeability .

- Topological polar surface area (102 Ų) : Indicates hydrogen-bonding potential, affecting aqueous solubility and absorption .

- Rotatable bonds (7) : Impacts conformational flexibility and interaction with biological targets . Computational tools like Molinspiration or SwissADME can model these properties for bioavailability optimization.

Advanced Research Questions

Q. What in silico approaches predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities to enzymes or receptors. For example, imidazole-thiazole hybrids showed docking scores comparable to reference ligands (e.g., acarbose) in α-glucosidase inhibition studies, with key interactions at catalytic sites visualized in PyMOL . Quantitative structure-activity relationship (QSAR) models using descriptors like electronegativity or steric parameters can further refine activity predictions .

Q. How can discrepancies in biological activity data be resolved?

Contradictory results (e.g., antifungal vs. antibacterial efficacy) may arise from assay variability (e.g., fungal strain differences) or concentration-dependent effects. Standardizing protocols (e.g., CLSI guidelines) and conducting dose-response studies (IC₅₀/EC₅₀ determination) are essential. Cross-validation with orthogonal assays (e.g., time-kill kinetics) ensures reproducibility .

Q. What strategies assess environmental persistence and degradation pathways?

Studies involve:

Q. How do substituents on aromatic rings affect reactivity and bioactivity?

Electron-donating groups (e.g., methoxy) enhance resonance stabilization and hydrogen-bonding, while electron-withdrawing groups (e.g., nitro) increase electrophilicity. For example, 3,4-dimethoxybenzyl derivatives showed improved antimicrobial activity due to enhanced membrane interaction . Hammett constants (σ) and frontier molecular orbital (FMO) analysis quantify these effects .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Key issues include:

- Byproduct formation : Mitigated via precise temperature control (e.g., reflux vs. room temperature) .

- Purification bottlenecks : Switch from column chromatography to recrystallization or distillation for large batches .

- Catalyst recovery : Immobilized catalysts (e.g., polymer-supported reagents) improve recyclability .

Q. How do structural analogs compare in metabolic stability and toxicity?

Comparative studies using liver microsomes (e.g., CYP450 inhibition assays) and Ames tests evaluate metabolic stability and mutagenicity. For instance, imidazole-piperazine hybrids exhibit lower hepatotoxicity than benzodiazepine analogs due to reduced CYP3A4 affinity .

Q. What experimental models evaluate the compound’s mechanism of action?

- Enzymatic assays : Direct inhibition kinetics (e.g., Michaelis-Menten plots) using purified targets (e.g., fungal CYP51) .

- Cell-based models : Time-lapse microscopy in Candida albicans biofilms quantifies antifungal efficacy .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.